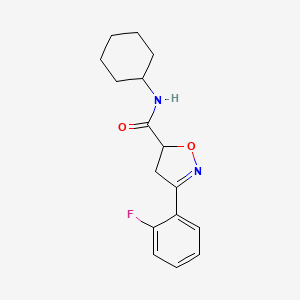![molecular formula C21H15N3O5 B5545284 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)
4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves ring opening followed by ring closure reactions, as demonstrated by Halim and Ibrahim (2022), who synthesized a novel compound through such methods. Their approach could offer insights into the synthesis of the targeted compound by utilizing similar strategies involving selective reactions and specific reagents (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Özdemir et al. (2015) provided a comprehensive analysis of a heterocyclic compound's structure using various characterization techniques, including X-ray diffraction and DFT calculations. These methods are crucial for understanding the molecular geometry, electronic structure, and overall molecular architecture of complex compounds like "4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate" (Özdemir et al., 2015).
Chemical Reactions and Properties
Ito et al. (1980) explored the preparation of triazolopyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines, highlighting the chemical reactivity and potential reaction pathways that might be applicable to synthesizing the target compound. Their work sheds light on the types of chemical reactions and the conditions under which these compounds react (Ito et al., 1980).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application and handling. While specific studies on the target compound's physical properties are scarce, the methodologies used in similar research can provide a framework for analysis.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with various reagents, is essential for utilizing the compound in scientific research. Studies like those conducted by Grubert et al. (1992) on 1,3-dipoles with heterocycles offer a perspective on the chemical properties and reactivity of complex molecules, which could be analogous to the chemical behavior of "4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate" (Grubert et al., 1992).
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
Research involving structure-activity relationship (SAR) studies on novel compounds, including those structurally related to 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate, reveals their potential as P2X7 receptor antagonists. Such studies have demonstrated the importance of regiochemical substitution and have evaluated compounds for activity in inhibiting calcium flux, IL-1beta release, and P2X7-mediated pore formation, highlighting their therapeutic potential in neuropathic pain and inflammation (Nelson et al., 2006).
Synthesis and Antibacterial Activity
Another domain of interest is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and the study of their antibacterial activity. Through efficient and environmentally friendly reactions, these compounds have been evaluated for their antibacterial efficacy, suggesting a potential route for the development of new antibacterial agents (Rostamizadeh et al., 2013).
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidines derivatives has shown significant anticancer and anti-5-lipoxygenase activities, indicating the potential use of these compounds in the treatment of cancer and inflammation (Rahmouni et al., 2016).
Electrocatalysis and Environmental Applications
Studies on naphthalene-amide-bridged Ni(II) complexes have explored their electrochemical properties and bifunctional fluorescence responses. These complexes have shown promise in the removal of contaminants and have been optimized for environmental applications through chemical vapor deposition (CVD) methods, highlighting their potential in environmental science and engineering (Zhao et al., 2020).
Eigenschaften
IUPAC Name |
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(17-3-1-2-10-22-17)24-23-12-14-4-7-16(8-5-14)29-21(26)15-6-9-18-19(11-15)28-13-27-18/h1-12H,13H2,(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHOKTFORWYQRY-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)


![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)
![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)
![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)


